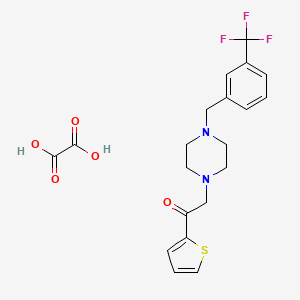

1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H21F3N2O5S and its molecular weight is 458.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from thiophene derivatives and piperazine. The use of trifluoromethyl groups is significant as they often enhance the lipophilicity and biological activity of the resulting compounds. Recent studies have proposed efficient synthetic routes that utilize various reagents to facilitate the formation of the desired oxalate derivative .

Antidepressant Properties

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters associated with mood regulation. In a study, compounds with similar structural features demonstrated significant reductions in depressive behaviors in forced swim tests .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives with similar piperazine structures have been reported to exhibit cytotoxic effects against breast and lung cancer cell lines, indicating a possible pathway for further exploration of this compound .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that the thiophene moiety contributes to antioxidant properties, which could protect neuronal cells from oxidative stress. Studies involving neuroinflammatory models indicate that compounds with similar structures can reduce markers of inflammation and oxidative damage in neuronal cells .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidepressant | Significant reduction in depressive behaviors in rodent models; modulation of serotonin levels observed. |

| Study 2 | Anticancer | Inhibition of cell proliferation in breast cancer cell lines; induction of apoptosis noted. |

| Study 3 | Neuroprotection | Reduction in oxidative stress markers; protective effects on neuronal cells demonstrated. |

Research Findings

Recent publications have highlighted various aspects of the biological activity associated with compounds similar to this compound:

- Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds may interact with multiple biological targets, including serotonin receptors and various kinases involved in cell signaling pathways.

- Structure-Activity Relationship (SAR) : Studies have emphasized the importance of specific functional groups, such as trifluoromethyl and thiophene rings, in enhancing biological activity. Modifications to these groups often lead to variations in potency and selectivity against different biological targets .

- Toxicological Assessments : Safety profiles are crucial for any potential therapeutic application. Initial toxicological assessments suggest a favorable safety margin for compounds within this class, although further studies are necessary to fully elucidate long-term effects and potential side effects .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has shown that compounds similar to 1-(Thiophen-2-yl)-2-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)ethanone oxalate exhibit antidepressant properties. A study evaluating various piperazine derivatives indicated that modifications in the benzyl substituent could lead to enhanced activity against depression models in mice, suggesting a structure-activity relationship that may apply to this compound as well .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various in vitro assays. Studies have demonstrated that derivatives containing thiophene rings can inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines. The trifluoromethyl group is believed to contribute to the lipophilicity of the compound, enhancing its ability to penetrate cellular membranes .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine ring is thought to enhance interaction with microbial cell membranes, leading to increased permeability and subsequent bactericidal effects .

Organic Electronics

This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The thiophene unit contributes to charge transport properties, making it suitable for use in electronic devices where efficient charge mobility is crucial .

Polymer Synthesis

This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with various monomers, leading to materials with specific mechanical and thermal characteristics suitable for advanced applications in coatings and composites .

Case Studies

Propiedades

IUPAC Name |

oxalic acid;1-thiophen-2-yl-2-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2OS.C2H2O4/c19-18(20,21)15-4-1-3-14(11-15)12-22-6-8-23(9-7-22)13-16(24)17-5-2-10-25-17;3-1(4)2(5)6/h1-5,10-11H,6-9,12-13H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKGQGVUCDEPRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.